molecular formula C20H20ClNO3S B019873 Fmoc-L-methionyl chloride CAS No. 103321-54-6

Fmoc-L-methionyl chloride

Cat. No.: B019873
CAS No.: 103321-54-6
M. Wt: 389.9 g/mol
InChI Key: XPJHGGWNGRWSPZ-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-L-methionyl chloride: is a derivative of the amino acid methionine, where the amino group is protected by the fluorenylmethyloxycarbonyl (Fmoc) group. This compound is commonly used in peptide synthesis, particularly in solid-phase peptide synthesis, due to its stability and ease of removal under basic conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Fmoc-L-methionyl chloride can be synthesized by reacting L-methionine with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate. The reaction typically takes place in an organic solvent like dichloromethane or tetrahydrofuran .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems for solid-phase peptide synthesis has streamlined the production of Fmoc-protected amino acids .

Chemical Reactions Analysis

Types of Reactions: Fmoc-L-methionyl chloride primarily undergoes substitution reactions where the Fmoc group is removed under basic conditions. It can also participate in coupling reactions to form peptide bonds.

Common Reagents and Conditions:

Major Products:

    Deprotection: Removal of the Fmoc group yields L-methionine.

    Coupling: Formation of peptide bonds results in dipeptides or longer peptide chains.

Scientific Research Applications

Chemistry: Fmoc-L-methionyl chloride is extensively used in the synthesis of peptides and proteins. It allows for the selective protection and deprotection of amino groups, facilitating the stepwise assembly of peptides .

Biology and Medicine: In biological research, this compound is used to synthesize peptides that are studied for their biological activity. These peptides can be used as probes to study protein interactions, enzyme activity, and receptor binding .

Industry: In the pharmaceutical industry, this compound is used in the synthesis of peptide-based drugs. Its use in solid-phase peptide synthesis allows for the efficient production of therapeutic peptides .

Mechanism of Action

The mechanism of action of Fmoc-L-methionyl chloride involves the protection of the amino group by the Fmoc group. This protection prevents unwanted side reactions during peptide synthesis. The Fmoc group is removed under basic conditions, typically using piperidine, to reveal the free amino group, which can then participate in peptide bond formation .

Comparison with Similar Compounds

  • Fmoc-L-alanyl chloride
  • Fmoc-L-phenylalanyl chloride
  • Fmoc-L-lysyl chloride

Uniqueness: Fmoc-L-methionyl chloride is unique due to the presence of the sulfur-containing methionine residue. This sulfur atom can participate in specific interactions and reactions that are not possible with other amino acids. Additionally, methionine can be oxidized to methionine sulfoxide or methionine sulfone, adding another layer of chemical versatility .

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[(2S)-1-chloro-4-methylsulfanyl-1-oxobutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClNO3S/c1-26-11-10-18(19(21)23)22-20(24)25-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,22,24)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPJHGGWNGRWSPZ-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)Cl)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)Cl)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fmoc-L-methionyl chloride
Reactant of Route 2
Reactant of Route 2
Fmoc-L-methionyl chloride
Reactant of Route 3
Reactant of Route 3
Fmoc-L-methionyl chloride
Reactant of Route 4
Fmoc-L-methionyl chloride
Reactant of Route 5
Reactant of Route 5
Fmoc-L-methionyl chloride
Reactant of Route 6
Reactant of Route 6
Fmoc-L-methionyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.